molecular formula C18H22N2O2S2 B14815256 N,N-diethyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide

N,N-diethyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide

Cat. No.: B14815256
M. Wt: 362.5 g/mol
InChI Key: GHGMIQUNEZRMLU-UHFFFAOYSA-N
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Description

N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a benzylidene group, and a methylsulfanyl group

Properties

Molecular Formula

C18H22N2O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

N,N-diethyl-4-[(4-methylsulfanylphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C18H22N2O2S2/c1-4-20(5-2)24(21,22)18-12-8-16(9-13-18)19-14-15-6-10-17(23-3)11-7-15/h6-14H,4-5H2,1-3H3

InChI Key

GHGMIQUNEZRMLU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between N,N-diethyl-4-aminobenzenesulfonamide and 4-(methylsulfanyl)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzylamine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s ability to form stable complexes with metal ions can be exploited in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-aminobenzenesulfonamide: Lacks the benzylidene and methylsulfanyl groups.

    4-(methylsulfanyl)benzaldehyde: Contains the methylsulfanyl group but lacks the sulfonamide and diethylamino groups.

    Sulfanilamide: A simpler sulfonamide without the additional functional groups.

Uniqueness

N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

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